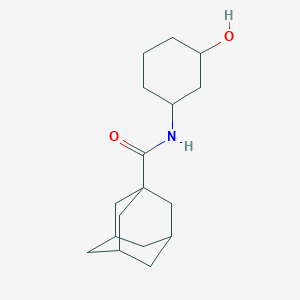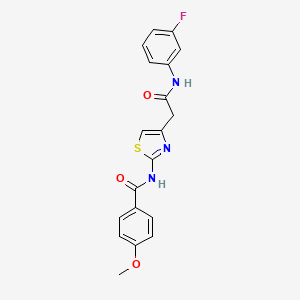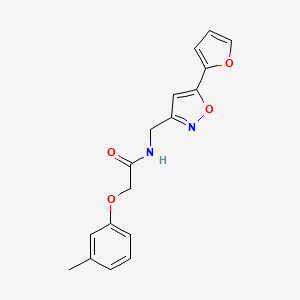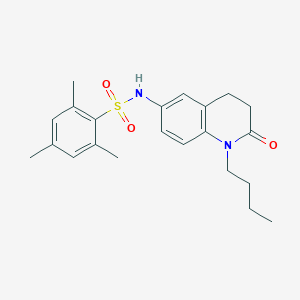
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds is usually carried out in a laboratory setting. The exact process can vary depending on the specific compound and the desired end product.Molecular Structure Analysis
The molecular structure of a similar compound, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-chlorophenoxy)acetamide, consists of 23 Hydrogen atoms, 21 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom .Chemical Reactions Analysis
The chemical reactions of these compounds can vary greatly depending on the specific compound and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on the specific compound. For example, Ethyl N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate contains a total of 43 atoms; 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .Scientific Research Applications
Pharmacological Applications
Antihypertensive and Diuretic Agents : Research has shown the synthesis of quinazoline derivatives, including compounds related to the sulfonamide family, demonstrating significant antihypertensive and diuretic activities. These compounds were compared with standard drugs, showcasing their potential as novel therapeutic agents (Rahman et al., 2014).
Antimicrobial Activities : Novel sulfonamide derivatives have been synthesized and tested for their antimicrobial efficacy. These studies highlight the potential of such compounds in developing new antimicrobial agents with enhanced activity profiles (Vanparia et al., 2010).
Antitumor Agents : Certain tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been discovered to exhibit potent antitumor activities. This suggests their utility in cancer therapy, underscoring the importance of sulfonamide derivatives in medicinal chemistry (Alqasoumi et al., 2010).
Chemical Synthesis Applications
Cyanation Reactions : The compound's analogs have been used in rhodium-catalyzed cyanation of C-H bonds, showcasing the role of sulfonamide derivatives in facilitating the synthesis of complex organic molecules (Chaitanya et al., 2013).
Protein Kinase Inhibition : Isoquinolinesulfonamides, including compounds similar to the query chemical, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases. This demonstrates their potential in the development of kinase inhibitors for therapeutic purposes (Hidaka et al., 1984).
Fluorescent Zinc Sensors : Bisquinoline derivatives related to the query compound have been explored for their zinc ion-induced fluorescence, indicating the applicability of such molecules in the development of fluorescent sensors for bioimaging and analytical purposes (Mikata et al., 2009).
Mechanism of Action
The mechanism of action of these compounds is typically studied in a research setting. The exact mechanism can vary depending on the specific compound and its intended use.
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-6-11-24-20-9-8-19(14-18(20)7-10-21(24)25)23-28(26,27)22-16(3)12-15(2)13-17(22)4/h8-9,12-14,23H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHMWDBQCXNVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2569149.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569150.png)
![2-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2569151.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2569152.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride](/img/structure/B2569153.png)

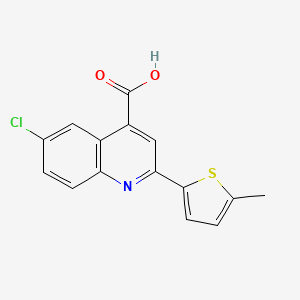
![4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B2569159.png)
![3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2569160.png)
